O-(4-Methoxybenzyl)hydroxylamine
Overview
Description
O-(4-Methoxybenzyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO2. It is characterized by the presence of a methoxy group (-OCH3) and a benzyl group (-C6H5CH2O) attached to a hydroxylamine moiety. This compound is a white to pale yellow solid, soluble in water and organic solvents like ethanol and dichloromethane .
Mechanism of Action
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 1.93 , which could influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(4-Methoxybenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium hypochlorite (NaOCl) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
- Acts as a stabilizer in polymer chemistry.
Biology:
- Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry:
Comparison with Similar Compounds
O-Benzylhydroxylamine: Similar structure but lacks the methoxy group.
O-Methylhydroxylamine: Similar structure but has a methyl group instead of a benzyl group.
Uniqueness:
Properties
IUPAC Name |
O-[(4-methoxyphenyl)methyl]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSMBIBGGPSEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175250 | |
Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-22-2 | |
Record name | O-[(4-Methoxyphenyl)methyl]hydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21038-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is O-(4-Methoxybenzyl)hydroxylamine used for monosaccharide analysis?
A: Monosaccharides, due to their high hydrophilicity and poor ionization efficiency, pose a challenge for sensitive and accurate analysis using conventional methods like LC-MS/MS. This compound (4-MOBHA) acts as a derivatizing agent, reacting with monosaccharides to form more hydrophobic and readily ionizable derivatives. [] This derivatization significantly improves their chromatographic separation, retention time, and detection sensitivity in LC-MS/MS analysis. []
Q2: How does this compound compare to other similar reagents?
A: Research indicates that 4-MOBHA demonstrates superior derivatization efficiency for monosaccharides compared to six other hydroxylamine analogues tested. [] This higher efficiency makes it a preferred choice for enhancing the sensitivity and accuracy of monosaccharide analysis.
Q3: What are the advantages of using a deuterium-labeled 4-MOBHA (d3-4-MOBHA·HCl) in conjunction with 4-MOBHA?
A: The use of a paired derivatization approach with both 4-MOBHA and its deuterium-labeled counterpart, d3-4-MOBHA·HCl, offers a significant advantage. [] The d3-4-MOBHA·HCl serves as an internal standard, enabling more accurate and precise quantification of monosaccharides, especially within complex biological matrices. [] This approach helps to minimize variations and improve the reliability of the analysis.
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